5,6,8-Trifluoroquinolin-3-amine
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Overview
Description
5,6,8-Trifluoroquinolin-3-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoroquinolin-3-amine typically involves the cyclization of fluorinated intermediates. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. This can be achieved through various cyclization and cycloaddition reactions, as well as direct fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using fluorinated starting materials. The process often requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trifluoroquinolin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6,8-Trifluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of liquid crystals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6,8-Trifluoroquinolin-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s fluorine atoms enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoroquinoline
- 8-Fluoroquinoline
- 5,7,8-Trifluoroquinoline
Uniqueness
5,6,8-Trifluoroquinolin-3-amine is unique due to the specific positioning of its fluorine atoms, which confer distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various applications, distinguishing it from other fluorinated quinolines .
Properties
Molecular Formula |
C9H5F3N2 |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
5,6,8-trifluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5F3N2/c10-6-2-7(11)9-5(8(6)12)1-4(13)3-14-9/h1-3H,13H2 |
InChI Key |
VKTBTMFREKLYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C=C2F)F)F)N |
Origin of Product |
United States |
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